6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
Overview
Description
“6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde” is a chemical compound with the molecular formula C8H5FN2O . It has a molecular weight of 164.14 . The compound is a white solid and is stored at temperatures between 0-5°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H5FN2O/c9-6-1-2-8-10-7(5-12)4-11(8)3-6/h1-5H . The InChI key is PHQLIVRLJJGESN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a white solid . It has a molecular weight of 164.14 . The compound is stored at temperatures between 0-5°C .Scientific Research Applications
Synthesis and Chemical Properties
Water-mediated Hydroamination and Silver-catalyzed Aminooxygenation : Imidazo[1,2-a]pyridines have been synthesized through "water-mediated" hydroamination without any deliberate addition of catalysts. The application extends to the synthesis of imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline, demonstrating the versatility of imidazo[1,2-a]pyridine derivatives in organic synthesis. Additionally, Ag-catalyzed intramolecular aminooxygenation has been employed to produce imidazo[1,2-a]pyridine-3-carbaldehydes in moderate to good yields, showcasing the chemical reactivity and potential utility of these compounds in further chemical transformations (Darapaneni Chandra Mohan et al., 2013).
Synthesis of Bioisosteric Replacements : Imidazo[1,2-a]pyridines have been explored as bioisosteric replacements for imidazo[1,2-a]pyrimidine in allosteric modulator ligands of the GABA A receptor. This demonstrates the compound's potential in medicinal chemistry, particularly in the development of therapeutics targeting the central nervous system (A. Humphries et al., 2006).
Fluorescent Properties : Studies have investigated the fluorescent properties of imidazo[1,2-a]pyridine and pyrimidine derivatives, highlighting their potential use as biomarkers and photochemical sensors. The effect of various substituents on the luminescent properties of these compounds has been thoroughly examined, indicating their applicability in fluorescence-based detection and imaging techniques (Stephanía Velázquez-Olvera et al., 2012).
Antimicrobial Activity : The synthesis of pyrimidine derivatives and their evaluation for antimicrobial activity have been reported, indicating the potential of imidazo[1,2-a]pyridine derivatives in the development of new antimicrobial agents. These compounds have been synthesized via various methods, including the Biginelli reaction, and have shown promising results against different microbial strains (Chetan C. Rathod et al., 2018).
Imaging and Sensing Applications
- Imaging β-Amyloid in Alzheimer’s Disease : Fluorinated imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated as potential agents for imaging β-amyloid plaques in Alzheimer’s disease. These compounds, including FEPIP and FPPIP, have shown binding affinity to amyloid plaques in human AD cortical tissues, suggesting their utility as radioligands for amyloid plaque imaging (F. Zeng et al., 2006).
Properties
IUPAC Name |
6-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-6-1-2-8-10-7(5-12)4-11(8)3-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQLIVRLJJGESN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717181 | |
Record name | 6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881841-32-3 | |
Record name | 6-Fluoroimidazo[1,2-a]pyridine-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=881841-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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